7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
Molecular Structure Analysis
The molecular structure of 7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine consists of a pyrazolo[1,5-a]pyrimidine core with chlorine substitution at position 7, methyl groups at positions 2 and 5, and a phenyl group attached to the pyrazole ring. The compound’s ChemSpider ID is 23074033 .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Electrophilic Substitutions
A study by Atta (2011) in "Molecules" explored the use of 5-Aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines as precursors for the preparation of a new series of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. This process involved reactions with various electrophilic reagents, yielding different substituted derivatives, illustrating the compound's utility in organic synthesis (Atta, 2011).
Crystal Structure and Anticancer Activity
Lu Jiu-fu et al. (2015) in the "Journal of Chemical Research" synthesized and analyzed the crystal structure of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine. Their research highlighted the compound's moderate anticancer activity, demonstrating its potential in medicinal chemistry (Lu Jiu-fu et al., 2015).
Study of Reactivity in Ring Systems
Yan‐Song Zheng and K. Atta (2011) in the "Chinese Journal of Chemistry" provided a novel synthetic method for preparing derivatives of pyrazolo[1,5-c]pyrimidines, highlighting the compound's reactivity and potential for creating diverse chemical structures (Yan‐Song Zheng & Atta, 2011).
Regioselective Synthesis for Pharmacological Applications
Miha Drev et al. (2014) in "Tetrahedron" discussed the regioselective synthesis of 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. This study is significant for pharmacological applications, as it demonstrates controlled synthetic pathways for derivatives that could have therapeutic properties (Drev et al., 2014).
Application in Metal Complexes
Miral V. Lunagariya et al. (2018) in "Applied Organometallic Chemistry" researched the synthesis and characterization of cyclometalated heteroleptic platinum(II) complexes using derivatives of pyrazolo[1,5-a]pyrimidine. This study illustrates the compound's application in developing metal complexes with potential biological activities (Lunagariya et al., 2018).
Corrosion Inhibition in Industrial Systems
F. Mahgoub et al. (2010) in "Materials Chemistry and Physics" explored the use of pyrazolo[1,5-c]pyrimidine derivatives as corrosion inhibitors in cooling water systems, highlighting an industrial application of the compound (Mahgoub et al., 2010).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
properties
IUPAC Name |
7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-9-8-12(15)18-14(16-9)13(10(2)17-18)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOISBKFSEWNWGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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